molecular formula C8H12Cl2N2O2 B2481380 Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride CAS No. 2031260-42-9

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride

Cat. No. B2481380
CAS RN: 2031260-42-9
M. Wt: 239.1
InChI Key: YRZWDEKJYNLZBH-UHFFFAOYSA-N
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Description

“Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2031260-42-9 . It has a molecular weight of 239.1 and its IUPAC name is methyl 4-(aminomethyl)picolinate dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Synthesis of Tetrahydropyridines : The compound serves as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridines. This process exhibits complete regioselectivity and high yields, showcasing the compound's utility in synthesizing complex molecular structures (Zhu, Lan & Kwon, 2003).

  • Functionalized Isoxazoles Synthesis : The compound is used as a convenient scaffold for the synthesis of highly functionalized isoxazoles. This process involves a domino 1,3-dipolar cycloaddition and elimination, highlighting its role in the synthesis of novel heterocycles (Ruano, Fajardo & Martín, 2005).

Biological Properties and Applications

  • Inhibitory Activity : Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride derivatives exhibit inhibitory activity against enzymes like DPP-4. They have been optimized to achieve inhibitory activity in the nanomolar range, indicating their potential in therapeutic applications (Kaczanowska, Wiesmüller & Schaffner, 2010).

  • Ligand Synthesis for Metal Ions : Derivatives of the compound act as terdendate ligands for metal ions. This property is utilized in synthesizing 4-functionalized pyridine-based ligands with applications in coordination chemistry (Vermonden, Branowska, Marcelis & Sudhölter, 2003).

Advanced Material Synthesis

  • Fluorescence Properties of Complexes : Novel pyridine-2,6-dicarboxylic acid derivatives synthesized from this compound show interesting fluorescence properties when coordinated with lanthanide ions like Tb(III) and Eu(III). The fluorescence intensities of these complexes are influenced by factors like pH and solvent dipole moments, suggesting their potential use in fluorescence-based applications (Rui, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-(aminomethyl)pyridine-2-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWDEKJYNLZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031260-42-9
Record name methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride
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